Sodium 1-hexanesulfonate monohydrate
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Overview
Description
Sodium 1-hexanesulfonate monohydrate, also known as 1-hexanesulfonic acid sodium salt monohydrate, has the chemical formula CH₃(CH₂)₄CH₂SO₃Na · H₂O. Its CAS number is 207300-91-2, and its molecular weight is 206.24 g/mol. This compound serves as an ion pair reagent, commonly employed in the analysis of small organic compounds, pharmaceutical products, and metabolites using high-performance liquid chromatography (HPLC) .
Synthesis Analysis
This compound can be synthesized through various methods. One notable approach involves the coupling of aldehydes or ketones with amines, using triethyl phosphate as a reactant. This reaction efficiently yields alpha-aminophosphonates, which find applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexane chain (CH₃(CH₂)₄CH₂) with a sulfonic acid group (SO₃Na) attached. The monohydrate form includes a water molecule (H₂O) .
Chemical Reactions Analysis
- Polynuclear Oxidobismuth Sulfonates : this compound can react with sodium 2-methyl-2-propensulfonate and tetra-μ3-hydroxyhexakis(nitrato-κO)tetra-μ3-oxohexabismuth in DMSO to yield polynuclear oxidobismuth sulfonates .
Physical and Chemical Properties Analysis
Mechanism of Action
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium 1-hexanesulfonate monohydrate plays a crucial role in biochemical reactions, particularly in ion-pair chromatography. It interacts with a variety of biomolecules, including enzymes, proteins, and other organic compounds. The compound acts as an ion-pairing agent, facilitating the separation and analysis of molecules by forming ion pairs with analytes. This interaction enhances the retention and resolution of analytes in HPLC, making it easier to identify and quantify them .
Cellular Effects
This compound influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell membranes and proteins, it can alter the permeability and transport of ions and molecules across the cell membrane. This can lead to changes in cellular homeostasis and metabolic activities. Additionally, this compound can modulate the activity of enzymes involved in key metabolic pathways, further impacting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or moisture can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions and cellular functions. At high doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. By modulating the activity of these enzymes, it can influence metabolic flux and the levels of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing cellular processes and biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its role in biochemical reactions and cellular processes .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sodium 1-hexanesulfonate monohydrate can be achieved through the sulfonation of hexane followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Hexane", "Sulfur trioxide", "Water", "Sodium hydroxide" ], "Reaction": [ "Hexane is reacted with sulfur trioxide to form 1-hexanesulfonic acid.", "1-hexanesulfonic acid is then neutralized with sodium hydroxide to form Sodium 1-hexanesulfonate.", "The Sodium 1-hexanesulfonate is then crystallized from water to form the monohydrate." ] } | |
CAS No. |
207300-91-2 |
Molecular Formula |
C6H16NaO4S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
sodium;hexane-1-sulfonate;hydrate |
InChI |
InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2 |
InChI Key |
DZRMSCOMGGNXSC-UHFFFAOYSA-N |
SMILES |
CCCCCCS(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
CCCCCCS(=O)(=O)O.O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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